7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine
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Overview
Description
7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic organic compound with the molecular formula C6H5BrN4 It is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure substituted with a bromine atom at the 7th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of pyrrolo[2,1-f][1,2,4]triazin-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while oxidation may produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromo-1H-pyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H,(H2,8,10) |
InChI Key |
PCWMBACUYRZSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)N |
Origin of Product |
United States |
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